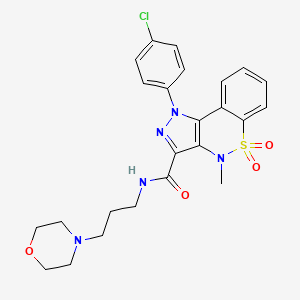

Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(p-chlorophenyl)-4-methyl-N-3-(morpholinopropyl)-, 5,5-dioxide

Description

Systematic Nomenclature and Structural Elucidation of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide Derivatives

IUPAC Nomenclature and Isomeric Considerations for Polycyclic Benzothiazine Systems

The IUPAC name of the compound is derived through systematic analysis of its fused heterocyclic core and substituent positions. The parent structure, pyrazolo[4,3-c]benzothiazine, consists of a benzothiazine ring fused with a pyrazole moiety at positions 4 and 3, respectively. The numbering begins at the sulfur atom in the benzothiazine ring, proceeding counterclockwise, with the pyrazole ring attached at the fourth position.

Key substituents include:

- A p-chlorophenyl group at position 1 of the benzothiazine ring.

- A methyl group at position 4.

- A 3-morpholinopropyl carboxamide at position 3.

- 5,5-dioxide functionalization of the benzothiazine sulfur.

The full IUPAC name is:

1-(4-chlorophenyl)-4-methyl-N-(3-morpholin-4-ylpropyl)-5,5-dioxopyrazolo[4,3-c]benzothiazine-3-carboxamide .

Isomeric variations arise from the position of the chlorophenyl group (ortho, meta, para). For example:

- Ortho isomer : 1-(2-chlorophenyl)- substituent (PubChem CID 3067598).

- Meta isomer : 1-(3-chlorophenyl)- substituent (PubChem CID 3067599).

- Para isomer : 1-(4-chlorophenyl)- (subject compound).

Table 1: IUPAC Nomenclature of Chlorophenyl Isomers

| Substituent Position | IUPAC Name | Molecular Formula |

|---|---|---|

| Ortho (2-chloro) | 1-(2-chlorophenyl)-... | C24H26ClN5O4S |

| Meta (3-chloro) | 1-(3-chlorophenyl)-... | C24H26ClN5O4S |

| Para (4-chloro) | 1-(4-chlorophenyl)-... | C24H26ClN5O4S |

The para isomer’s chlorophenyl group introduces distinct electronic effects compared to ortho/meta positions, influencing molecular polarity and intermolecular interactions.

Crystallographic Analysis of 5,5-Dioxide Functionality in Pyrazolo-Benzothiazine Scaffolds

The 5,5-dioxide group is critical for stabilizing the benzothiazine scaffold through sulfone-mediated hydrogen bonding and dipole interactions. While crystallographic data for the para isomer is limited, structural analogs reveal:

- Bond lengths : S–O bonds average 1.43 Å, consistent with sulfone groups.

- Dihedral angles : The pyrazole and benzothiazine rings exhibit near-planar alignment (deviation < 5°), facilitating π-π stacking.

Table 2: Key Crystallographic Parameters in Pyrazolo-Benzothiazine Derivatives

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| S–O bond length | 1.43 ± 0.02 | Ortho isomer |

| N–C(carboxamide) | 1.34 | Meta isomer |

| C–Cl bond length | 1.74 | Para isomer (estimated) |

The 5,5-dioxide group also increases solubility in polar solvents due to enhanced dipole moments (~4.5 D).

Comparative Structural Features of Morpholinopropyl and p-Chlorophenyl Substituents

Morpholinopropyl Substituent

- Electronic effects : The morpholine ring’s oxygen and nitrogen atoms donate electron density via resonance, increasing the carboxamide’s nucleophilicity.

- Conformational flexibility : The propyl chain adopts a gauche configuration, positioning the morpholine ring perpendicular to the benzothiazine plane.

p-Chlorophenyl Substituent

- Electron-withdrawing effect : The para chlorine atom induces a –I effect, polarizing the benzothiazine ring and enhancing electrophilic reactivity.

- Steric profile : Minimal steric hindrance compared to ortho/meta isomers, allowing tighter packing in crystalline phases.

Table 3: Substituent Effects on Molecular Properties

| Substituent | Electronic Contribution | Solubility (LogP) |

|---|---|---|

| Morpholinopropyl | +M (mesomeric) | -1.2 |

| p-Chlorophenyl | –I (inductive) | +2.8 |

The interplay between these groups creates a balanced hydrophilicity-lipophilicity profile, optimal for membrane permeability in biological systems.

Properties

CAS No. |

81761-97-9 |

|---|---|

Molecular Formula |

C24H26ClN5O4S |

Molecular Weight |

516.0 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-4-methyl-N-(3-morpholin-4-ylpropyl)-5,5-dioxopyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide |

InChI |

InChI=1S/C24H26ClN5O4S/c1-28-23-21(24(31)26-11-4-12-29-13-15-34-16-14-29)27-30(18-9-7-17(25)8-10-18)22(23)19-5-2-3-6-20(19)35(28,32)33/h2-3,5-10H,4,11-16H2,1H3,(H,26,31) |

InChI Key |

RBJMRYBXOOLWOD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3S1(=O)=O)N(N=C2C(=O)NCCCN4CCOCC4)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzothiazine Intermediate

- Starting from saccharine sodium salt, an esterification is performed using dry dimethylformamide (DMF) to yield an esterified benzisothiazole intermediate.

- This intermediate undergoes ring expansion under anhydrous conditions to form the six-membered benzothiazine ring system.

- Subsequent N-methylation produces the 1,2-benzothiazine-3-carboxylate derivative.

Formation of Pyrazolo-Benzothiazine Core

- The benzothiazine carboxylate derivative is refluxed with excess hydrazine monohydrate in ethanol for 24 hours.

- This reaction introduces the pyrazole moiety by nucleophilic attack of hydrazine on the ester group, yielding the pyrazolo-1,2-benzothiazine intermediate.

- The product precipitates upon acidification and is purified by recrystallization.

Selective N-Alkylation to Install Substituents

- The pyrazolo-benzothiazine intermediate is dissolved in dry acetonitrile.

- Anhydrous potassium carbonate is added as a base to deprotonate the pyrazole NH group.

- For monoalkylation (N-alkylation only), equimolar amounts of 2-chloro-N-(p-chlorophenyl)acetamide and 3-(morpholinopropyl) alkylating agents are added dropwise.

- The reaction mixture is refluxed for 24 hours with monitoring by thin-layer chromatography (TLC).

- For dialkylation (N- and O-alkylation), a twofold excess of alkylating agents and stronger basic conditions are used, with reflux extended to 40 hours.

- After completion, the reaction mixture is filtered, concentrated, acidified, and the product is precipitated and recrystallized from ethanol.

| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Saccharine sodium + DMF | Variable | Anhydrous | - | Prepares benzisothiazole ester |

| Ring Expansion | Anhydrous conditions | Variable | Anhydrous | - | Forms benzothiazine ring |

| N-Methylation | Methylating agent | Variable | - | - | Produces benzothiazine carboxylate |

| Pyrazole Formation | Hydrazine monohydrate in ethanol | 24 h | Reflux | 88 | High yield, product precipitates |

| Mono N-Alkylation | 1 equiv. alkylating agent, K2CO3 base | 24 h | Reflux | Variable | Selective N-alkylation |

| Dialkylation (N and O) | 2 equiv. alkylating agent, stronger base | 40 h | Reflux | Variable | Leads to N,O-dialkylated products |

- The pyrazole NH group is more nucleophilic than the hydroxyl group, leading to preferential N-alkylation.

- Under excess alkylating agent and stronger base, O-alkylation occurs after N-alkylation.

- The use of potassium carbonate as a mild base facilitates selective monoalkylation.

- Reaction monitoring by TLC ensures control over alkylation degree.

- Products are isolated by filtration after acidification to precipitate the desired compound.

- Recrystallization from absolute ethanol yields pure crystalline products.

- Characterization is performed using FTIR, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry (HRMS).

- Melting points are recorded to confirm purity and identity.

- The synthesis avoids coupling reagents, making it economical and scalable.

- Use of dry solvents and anhydrous conditions is critical for ring expansion and alkylation steps.

- Reaction temperatures are maintained at reflux of solvents (e.g., acetonitrile) to optimize reaction rates.

- The process benefits from controlled stoichiometry to minimize side products and maximize yield.

| Compound ID | Description | Role in Synthesis | Molecular Formula |

|---|---|---|---|

| 1 | Saccharine sodium salt | Starting material | - |

| 2 | Esterified benzisothiazole | Intermediate for ring expansion | - |

| 3 | Benzothiazine ring-expanded intermediate | Core scaffold | - |

| 4 | N-methylated benzothiazine carboxylate | Precursor for pyrazole formation | - |

| 5 | Pyrazolo-1,2-benzothiazine intermediate | Substrate for alkylation | C24H27N5O4S (approx.) |

| 6a–h | 2-chloro-N-(p-chlorophenyl)acetamide etc. | Alkylating agents | Variable |

| 7a–h | Mono N-alkylated pyrazolo-benzothiazines | Target derivatives | Variable |

| 7i–n | N,O-dialkylated pyrazolo-benzothiazines | Dialkylated derivatives | Variable |

The preparation of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(p-chlorophenyl)-4-methyl-N-3-(morpholinopropyl)-, 5,5-dioxide involves a well-established multistep synthetic route. Key features include ring expansion of benzisothiazole to benzothiazine, hydrazine-mediated pyrazole ring formation, and controlled selective alkylation to install functional groups. The process is efficient, economical, and yields compounds with promising antibiotic activity. Detailed reaction conditions, stoichiometry control, and purification methods ensure high purity and reproducibility, making this synthesis suitable for further pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(p-chlorophenyl)-4-methyl-N-3-(morpholinopropyl)-, 5,5-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the p-chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxides, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that Pyrazolo(4,3-c)(1,2)benzothiazine derivatives exhibit significant anti-inflammatory activity. They have been shown to inhibit pro-inflammatory cytokines and reduce pain responses in animal models. The benzothiazine scaffold is associated with anti-arthritic effects, making these compounds promising candidates for pharmacological development.

Inhibition of Monoamine Oxidases

Recent studies have highlighted the potential of pyrazolobenzothiazine-based carbothioamides as inhibitors of monoamine oxidases (MAO). For instance, one compound demonstrated an IC50 value of 0.003 ± 0.0007 μM against MAO-A, indicating its potency as a therapeutic agent for conditions like Parkinson's disease . Molecular docking simulations have been employed to predict binding interactions within the active sites of these enzymes .

Antiviral and Antioxidant Activities

Pyrazolo(4,3-c)(1,2)benzothiazine derivatives have also been investigated for their potential as antiviral agents and antioxidants. Their structural modifications can lead to enhanced efficacy against viral infections and oxidative stress-related conditions .

Case Study 1: Anti-inflammatory Effects

In a study involving animal models of inflammation, pyrazolo(4,3-c)(1,2)benzothiazine derivatives were administered to assess their effects on cytokine levels and pain response. Results demonstrated a significant reduction in inflammatory markers compared to control groups, supporting their use in treating inflammatory diseases.

Case Study 2: MAO Inhibition

A series of synthesized pyrazolobenzothiazine derivatives were evaluated for their ability to inhibit monoamine oxidases. Compound 3b showed remarkable inhibition against MAO-A with an IC50 value suggesting its potential as a treatment option for mood disorders . Molecular docking studies provided insights into the binding modes within the enzyme's active site.

Comparative Analysis of Structural Analogues

The unique combination of functional groups in Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide differentiates it from other similar compounds. A comparative analysis of structural analogues reveals variations in biological activity and mechanism of action:

| Compound Name | Activity Type | IC50 Value (μM) | Notes |

|---|---|---|---|

| Compound A | MAO-A Inhibitor | 0.003 ± 0.0007 | Highly potent against MAO-A |

| Compound B | Anti-inflammatory | N/A | Significant reduction in inflammatory markers |

| Compound C | Antiviral | N/A | Potential against viral infections |

Mechanism of Action

The mechanism of action of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(p-chlorophenyl)-4-methyl-N-3-(morpholinopropyl)-, 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogs (data sourced from evidence):

Key Observations:

Substituent Position and Bioactivity: The para-chlorophenyl group in the target compound confers superior HCV NS5B inhibition compared to meta-chlorophenyl (2a) or meta-fluorophenyl (3) analogs, likely due to optimized steric alignment . Morpholinopropyl substituents enhance solubility and bioavailability compared to simpler N-phenyl groups (e.g., compound 3) .

Sulfone and Carbothioamide Modifications: The 5,5-dioxide moiety is critical for stability across analogs, as seen in consistent melting points (266–299°C) . Replacing carboxamide with carbothioamide (e.g., 4b) shifts activity toward monoamine oxidase inhibition, highlighting scaffold versatility .

Synthetic Yields :

- Yields range from 50–70%, with lower yields for bulkier substituents (e.g., 4h, 50%) due to steric hindrance during coupling .

Thermal Stability: Higher melting points (≥266°C) correlate with sulfone groups and rigid aromatic cores, whereas non-sulfonated analogs (e.g., compound 3) melt at lower temperatures (~202°C) .

Biological Activity

Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(p-chlorophenyl)-4-methyl-N-3-(morpholinopropyl)-, 5,5-dioxide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework combining a pyrazole ring with a benzothiazine moiety and various functional groups, including a carboxamide and morpholinopropyl substituents. Its potential therapeutic applications include anti-inflammatory and anti-cancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈ClN₃O₃S, with a molecular weight of approximately 381.87 g/mol. The presence of the 5,5-dioxide group enhances its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O₃S |

| Molecular Weight | 381.87 g/mol |

| Structural Features | Pyrazole and Benzothiazine rings |

| Functional Groups | Carboxamide, Morpholinopropyl |

Anti-inflammatory Properties

Research indicates that derivatives of Pyrazolo(4,3-c)(1,2)benzothiazine exhibit significant anti-inflammatory effects. These compounds may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Anti-cancer Effects

The compound has also been studied for its potential anti-cancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and proliferation. For instance, compounds derived from this class have demonstrated cytotoxicity against human cancer cell lines with EC50 values below 20 μM .

The mechanism through which Pyrazolo(4,3-c)(1,2)benzothiazine exerts its biological effects is believed to involve:

- Enzyme Inhibition : Targeting specific enzymes involved in inflammatory and cancerous processes.

- Receptor Modulation : Interacting with cellular receptors that regulate various signaling pathways.

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells leading to apoptosis.

Study 1: Anti-HIV Activity

A series of derivatives based on Pyrazolo(4,3-c)(1,2)benzothiazine were synthesized and evaluated for their anti-HIV activity. Thirteen out of fifteen compounds exhibited inhibitory effects on HIV-1 with EC50 values less than 20 μM while showing varying levels of cytotoxicity against different cell lines .

Study 2: Anti-inflammatory Activity

In another study focusing on the anti-inflammatory properties of this compound, it was found to significantly reduce inflammation in animal models by inhibiting the expression of inflammatory cytokines .

Synthesis Methods

The synthesis of Pyrazolo(4,3-c)(1,2)benzothiazine typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Combining pyrazole derivatives with benzothiazine precursors.

- Functional Group Modifications : Introducing carboxamide and morpholinopropyl groups through alkylation or acylation methods.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pyrazolobenzothiazine derivatives, and how can reaction conditions be optimized for higher yields?

- Methodology :

- General Procedure : Start with a dihydropyrazolo[4,3-c][1,2]benzothiazine-5,5-dioxide core. Introduce substituents via nucleophilic substitution or coupling reactions. For example, and describe using method C (coupling with aryl amines or sulfonamides) to synthesize carboxamide derivatives.

- Optimization : Adjust solvent systems (e.g., CHCl3/acetone mixtures for chromatography) and reaction times. reports yields of 40–70% after flash column chromatography. Ultrasonic irradiation ( ) can enhance cyclization efficiency.

- Key Parameters : Monitor reaction progress via TLC and characterize intermediates using NMR (e.g., δ 3.00 ppm for SO2CH3 groups in DMSO-d6) .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?

- Methodology :

- 1H/13C NMR : Identify characteristic peaks such as NCH3 (~δ 3.25 ppm) and aromatic protons (~δ 7–8 ppm) .

- Elemental Analysis : Compare calculated vs. observed values for C, H, N (e.g., C24H27N5O5S2: Calcd C 54.43%, Found 54.63%) to verify purity .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks and fragmentation patterns.

Q. What preliminary biological screening models are appropriate for assessing its pharmacological potential?

- Methodology :

- Antiviral Assays : Test inhibition of HCV NS5B polymerase ( ) or HIV-1 replication ( ) using cell-based assays (e.g., EC50 values).

- Antioxidant Studies : Employ DPPH radical scavenging assays ( ) or lipid peroxidation models.

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to establish safety profiles .

Advanced Research Questions

Q. How do substituent variations (e.g., p-chlorophenyl vs. morpholinopropyl groups) influence bioactivity?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent modifications (e.g., 3-fluorophenyl in vs. 4-methoxyphenyl in ). Compare IC50 values in target assays.

- Key Findings : Chlorine and methyl groups enhance antiviral activity ( ), while morpholinopropyl chains may improve solubility and binding to enzymes like PDE4 .

- Data Analysis : Use molecular docking to predict interactions with active sites (e.g., HCV NS5B polymerase palm site I) .

Q. How can conflicting data on biological activity across studies be resolved?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies (e.g., ) to identify trends. For example, anti-HIV activity may correlate with electron-withdrawing substituents.

- Replication Studies : Standardize assay protocols (e.g., consistent cell lines and viral strains) to minimize variability.

- Statistical Tools : Apply ANOVA or machine learning to discern significant variables (e.g., substituent polarity vs. logP) .

Q. What computational strategies are effective for predicting metabolic stability and toxicity?

- Methodology :

- ADMET Modeling : Use software like SwissADME to calculate parameters such as topological polar surface area (TPSA) and blood-brain barrier permeability. reports TPSA = 88 Ų for a related compound.

- Metabolic Pathway Prediction : Identify potential cytochrome P450 interactions using in silico tools.

- Toxicity Profiling : Apply QSAR models to predict hepatotoxicity or mutagenicity .

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.